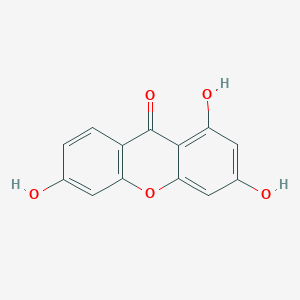

1,3,6-Trihydroxyxanthone

Descripción

Propiedades

IUPAC Name |

1,3,6-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-6-1-2-8-10(4-6)18-11-5-7(15)3-9(16)12(11)13(8)17/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIILVBYWBDSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,6 Trihydroxyxanthone and Its Derivatives

Direct Synthetic Routes to 1,3,6-Trihydroxyxanthone

The direct synthesis of this compound has been a subject of considerable research, leading to the development of several key methodologies.

Cyclization Reactions Involving Aromatic Precursors

The cornerstone of this compound synthesis lies in the cyclization of carefully chosen aromatic precursors. These reactions typically involve the formation of a benzophenone (B1666685) intermediate which then undergoes an intramolecular cyclization to form the characteristic tricyclic xanthone (B1684191) core.

A prevalent and historically significant method for synthesizing this compound is the Grover, Shah, and Shah (GSS) reaction. up.pt This reaction involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542), such as phloroglucinol (B13840) or a resorcinol (B1680541) derivative. up.ptinstras.com Specifically, the synthesis of this compound can be achieved through the condensation of 2,4-dihydroxybenzoic acid and phloroglucinol. The reaction proceeds through a 2,2',4,4',6-pentahydroxybenzophenone intermediate which then cyclizes to form the final xanthone product. instras.com The use of highly electron-rich phenols like phloroglucinol is often crucial for the success of these condensation reactions. tubitak.gov.trnih.gov

The choice of condensing agent is critical in the synthesis of xanthones. The original GSS reaction utilized a mixture of fused zinc chloride and phosphorus oxychloride. instras.com However, this method has limitations, including low yields in some cases.

To address these limitations, alternative reagents have been explored. Eaton's reagent, a mixture of phosphorus pentoxide in methanesulfonic acid, has emerged as a highly effective condensing agent for the synthesis of xanthones. up.pttubitak.gov.trnih.govjapsonline.com It promotes the formation of a reactive acylium ion from the salicylic acid derivative, which then undergoes a Friedel-Crafts acylation with the phenol partner. nih.govjapsonline.com Eaton's reagent has been shown to provide high yields, often with no detectable benzophenone intermediate, particularly when using electron-rich phenols like phloroglucinol. up.ptwits.ac.za For instance, the reaction of phloroglucinol with various salicylic acid derivatives in the presence of Eaton's reagent readily affords the corresponding 1,3-dihydroxyxanthones. researchgate.net

Other Lewis acids, such as aluminum chloride and boron trifluoride etherate, have also been employed to facilitate the cyclization step. Microwave-assisted synthesis using Lewis acids like titanium tetrachloride (TiCl₄) or tin(II) chloride (SnCl₂) has also been reported to produce this compound in good yields.

Optimization of Reaction Conditions and Yields

Efforts to optimize the synthesis of this compound have focused on improving reaction yields and simplifying procedures. It was discovered that fusing zinc chloride prior to the reaction, a step in the original GSS protocol, could actually decrease the yield due to the insolubility of the resulting glass-like fused zinc chloride. up.pt A modification involves heating the zinc chloride in phosphorus oxychloride before adding the other reactants. up.pt

The use of Eaton's reagent has significantly improved yields, with reports of 90–95% for certain xanthone syntheses. up.ptnih.gov Microwave-assisted synthesis has also shown promise, with yields of 76–81% for this compound being achieved in very short reaction times. Specifically, using SnCl₂ as a catalyst under microwave irradiation has been reported to give a yield of 81%.

Below is a data table summarizing various synthetic approaches to this compound and related derivatives, highlighting the reagents and resulting yields.

| Starting Materials | Reagent/Catalyst | Product | Yield (%) | Reference |

| 2,4-Dihydroxybenzoic acid and Phloroglucinol | Fused Zinc Chloride, Phosphorus Oxychloride | This compound | 13 | |

| Phloroglucinol and 3-Methylsalicylic acid | Eaton's Reagent | 1,3-Dihydroxy-8-methylxanthone | 90-95 | up.pt |

| Gallic acid and o-Cresol | Eaton's Reagent | 2,3,4-Trihydroxy-5-methylxanthone | 43 | uii.ac.id |

| 5-Bromosalicylic acid and Phloroglucinol | Eaton's Reagent | 7-Bromo-1,3,6-trihydroxyxanthone | 84.2 | ikm.org.my |

| 2,6-Dihydroxybenzoic acid and various phenols | Eaton's Reagent | Various trihydroxyxanthones | 11.15–33.42 | nih.gov |

| Salicylic acid derivatives and Phloroglucinol | Microwave-assisted with TiCl₄ or SnCl₂ | This compound | 76-81 |

Targeted Derivatization and Scaffold Modification of this compound

This compound serves as a versatile scaffold for the synthesis of more complex derivatives with potentially enhanced biological activities. The hydroxyl groups on the xanthone core provide reactive sites for various chemical modifications.

Regioselective Substitution Strategies

The ability to introduce substituents at specific positions on the xanthone nucleus is crucial for developing new derivatives. The inherent reactivity of the xanthone scaffold allows for regioselective electrophilic substitution reactions. clockss.orgresearchgate.net For example, bromination of this compound can be achieved to introduce a bromine atom onto the ring. ikm.org.my

The hydroxyl groups themselves can be targeted for derivatization. For instance, prenylation reactions using 1-bromo-3-methylbut-2-ene in the presence of a base can lead to the formation of prenylated xanthones. up.pt The regioselectivity of these reactions can be influenced by the reaction conditions and the protecting groups used. The hydroxyl group at position 1 is often less reactive due to intramolecular hydrogen bonding with the carbonyl group at position 9, which can be exploited for regioselective derivatization at other positions. researchgate.net

Furthermore, the xanthone scaffold can undergo ring-opening reactions when treated with strong nucleophiles, leading to ketone intermediates that can be further modified and recyclized to form new heterocyclic systems. clockss.orgresearchgate.net This strategy provides a route to a diverse range of substituted xanthone analogues.

Halogenation Approaches (e.g., Bromination)

The introduction of halogen atoms, particularly bromine, onto the this compound skeleton is a key strategy to enhance its biological properties. ikm.org.my A common method for the bromination of this compound involves the use of bromine in glacial acetic acid at room temperature. ikm.org.myresearchgate.net This electrophilic substitution reaction is directed by the existing hydroxyl groups on the xanthone ring. ikm.org.my

One study reported the synthesis of bromo-substituted this compound derivatives, resulting in compounds with yields as high as 84.2%. ikm.org.myresearchgate.net For instance, the synthesis of 7-bromo-1,3,6-trihydroxyxanthone was achieved by refluxing a mixture of the appropriate precursors with Eaton's reagent, followed by purification. ikm.org.my The addition of bromine and chlorine to flavonoid structures has been shown to increase their anticancer activity, a trend that appears to extend to the xanthone class of compounds. ikm.org.my Molecular docking studies have suggested that the anticancer activity of brominated hydroxyxanthones may arise from hydrogen bonding interactions with key amino acid residues in the active site of proteins like c-KIT. mdpi.com

Table 1: Synthesis of Bromo-substituted this compound Derivatives

| Compound | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromo-substituted hydroxyxanthone | Bromine, Glacial Acetic Acid, Room Temperature | 82.1 - 84.2 | ikm.org.myresearchgate.net |

Prenylation Methodologies

Prenylation, the attachment of a prenyl group (a five-carbon isoprene (B109036) unit), is another significant modification of the this compound structure. This modification often leads to enhanced biological activity. unram.ac.idnih.gov Both chemical and enzymatic methods have been explored for the prenylation of xanthones.

Chemically, prenylation can be achieved by reacting this compound with prenyl bromide in the presence of a base. unram.ac.idup.pt For example, 1-hydroxy-2-prenyl-3,6-diprenyloxyxanthone has been synthesized by reacting this compound with prenyl bromide in t-butyl alcohol. unram.ac.id Another approach involves the reaction of this compound with 1-bromo-3-methylbut-2-ene in the presence of methanolic sodium methoxide (B1231860) to yield 3-methylbut-2-enylated xanthones. up.pt

Enzymatic prenylation offers a more regioselective approach. A xanthone O-prenyltransferase, XptB, from Aspergillus nidulans has been identified and biochemically characterized. rsc.org Furthermore, a bisindolyl benzoquinone C- and N-prenyltransferase, AstPT, from Aspergillus terreus has shown the ability to O-prenylate this compound using prenyl donors like dimethylallyl diphosphate (B83284) (DMAPP), geranyl diphosphate (GPP), and farnesyl diphosphate (FPP). rsc.org This enzymatic reaction can lead to the formation of O3- and O6-prenylated derivatives. rsc.org In plants like Hypericum perforatum, xanthone 4-prenyltransferases (HpPT4px) have been identified that catalyze the addition of a prenyl group at the C-4 position of various tri- and tetrahydroxyxanthones. nih.gov

Table 2: Prenylation of this compound

| Method | Reagents/Enzyme | Product(s) | Reference |

|---|---|---|---|

| Chemical Synthesis | Prenyl bromide, t-butyl alcohol | 1-hydroxy-2-prenyl-3,6-diprenyloxyxanthone | unram.ac.id |

| Chemical Synthesis | 1-bromo-3-methylbut-2-ene, Methanolic sodium methoxide | 3-methylbut-2-enylated xanthones | up.pt |

| Enzymatic (AstPT) | DMAPP, GPP, FPP | O3- and O6-prenylated derivatives | rsc.org |

Glycosylation Reactions and Enzymatic Biotransformation

Glycosylation, the attachment of sugar moieties, is a powerful tool to modify the physicochemical properties of natural products, often enhancing their solubility, stability, and bioavailability. mdpi.com Enzymatic glycosylation has emerged as a highly effective strategy for the modification of this compound.

Fungal membrane-bound UDP-glycosyltransferases (UGTs), such as UGT58A1 from Absidia coerulea and UGT59A1 from Rhizopus japonicas, have demonstrated the ability to glucosylate this compound. researchgate.net These enzymes can transfer a sugar moiety from an activated donor to the xanthone acceptor, with UGT58A1 generally showing higher conversion rates. mdpi.comresearchgate.net

In plants, glycosyltransferases play a crucial role in the biosynthesis of xanthone glucosides. nih.govresearchgate.net For instance, norathyriol (B23591) 6-O-glucosyltransferase (StrGT9) mediates the glucosylation of 1,3,6,7-tetrahydroxyxanthone. nih.govresearchgate.net While direct enzymatic glycosylation of this compound in plants is an area of ongoing research, the existing knowledge on related compounds provides a strong basis for future exploration.

Table 3: Enzymatic Glycosylation of Xanthones

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| UGT58A1 | Absidia coerulea | This compound | Glucosylated this compound | mdpi.comresearchgate.net |

| UGT59A1 | Rhizopus japonicas | This compound | Glucosylated this compound | researchgate.net |

Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The concept of molecular hybridization involves combining two or more pharmacophores to create a new molecule with potentially enhanced or synergistic biological activities. The this compound scaffold has been utilized in the design and synthesis of various hybrid molecules.

One approach involves the hybridization of xanthones with other heterocyclic frameworks known for their biological properties, such as pyrazole (B372694) and 1,2,4-triazole. nih.gov For example, hybrid molecules have been synthesized by linking a triazole moiety to the 1,6,8-trihydroxyxanthone core via a pentyloxy or methyloxy linker. nih.gov Another strategy involves the creation of xanthyl-cinnamate hybrids, where cinnamic acid is esterified with a hydroxyl group of the xanthone. researchgate.net For instance, 1,3-dihydroxyxanthen-6-yl cinnamate (B1238496) has been synthesized and has shown promising cytotoxic activity. researchgate.net These hybrid molecules often exhibit increased selectivity compared to their parent compounds. researchgate.net

Table 4: Hybrid Molecules Based on the Xanthone Scaffold

| Hybrid Type | Xanthone Core | Linked Moiety | Linker | Reference |

|---|---|---|---|---|

| Xanthone-Triazole | 1,6,8-Trihydroxyxanthone | 1,2,4-Triazole | Pentyloxy, Methyloxy | nih.gov |

Amino Acid Conjugation Strategies

Conjugating amino acids to bioactive molecules is a well-established strategy in medicinal chemistry to improve their therapeutic properties, including cell permeability and target specificity. mdpi.com The conjugation of amino acids to the xanthone scaffold has been explored to develop new anticancer agents. researchgate.net

The Mannich reaction is a key synthetic strategy for the aminomethylation of xanthones, leading to the formation of new C-C bonds and the introduction of an amino group that can be further functionalized with amino acids. scispace.com While specific examples of conjugating amino acids directly to this compound are not extensively detailed in the provided results, the general principle has been applied to other hydroxylated xanthones. For instance, amino derivatives of 1,3,8-trihydroxyxanthone (B8511361) have been synthesized using the Mannich reaction. scispace.com This approach opens avenues for creating a diverse library of xanthone-amino acid conjugates for biological evaluation. researchgate.net

Biosynthetic Pathways and Natural Occurrence of 1,3,6 Trihydroxyxanthone

General Xanthone (B1684191) Biosynthesis in Higher Plants and Microorganisms

Xanthones are phenolic compounds characterized by a dibenzo-γ-pyrone scaffold (9H-xanthen-9-one). mdpi.comfrontiersin.org The structural diversity of naturally occurring xanthones arises from the various substituents on the two benzene (B151609) rings, designated A and B. frontiersin.orgnih.gov In higher plants, the biosynthesis of the xanthone core is a classic example of a mixed pathway, involving contributions from both the shikimate and acetate (B1210297)/polyketide pathways. mdpi.commdpi.com This contrasts with the biosynthesis in many fungi and lichens, where the xanthone core is typically derived entirely from the acetate-polyketide pathway. mdpi.commdpi.com

The shikimate pathway is fundamental to the biosynthesis of aromatic compounds in plants, linking primary carbohydrate metabolism to the production of a wide range of secondary metabolites. mdpi.comfrontiersin.org This pathway provides the precursors for Ring B of the xanthone scaffold. frontiersin.orgnih.gov It begins with phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway), leading to the formation of shikimate and ultimately to aromatic amino acids like L-phenylalanine. frontiersin.org

In the context of xanthone biosynthesis, the shikimate pathway can proceed through two distinct routes:

L-phenylalanine-dependent pathway: Observed in families like Hypericaceae, this route converts L-phenylalanine to trans-cinnamic acid, which is then processed through several enzymatic steps to yield benzoyl-CoA. frontiersin.orgnih.gov

L-phenylalanine-independent pathway: Prevalent in families such as Gentianaceae, this pathway generates 3-hydroxybenzoic acid directly from an intermediate of the shikimate pathway, which is then activated to 3-hydroxybenzoyl-CoA. mdpi.comfrontiersin.org

Both routes ultimately provide a C6-C1 unit derived from shikimic acid that forms a crucial part of the xanthone structure. mdpi.comfrontiersin.org

The acetate/polyketide pathway is responsible for generating Ring A of the xanthone molecule. frontiersin.orgnih.gov In this pathway, a type III polyketide synthase, specifically benzophenone (B1666685) synthase (BPS), catalyzes the condensation of a starter molecule (benzoyl-CoA or a derivative from the shikimate pathway) with three molecules of malonyl-CoA. frontiersin.orgnih.gov Malonyl-CoA serves as the two-carbon (C2) donor unit derived from acetyl-CoA. This series of condensations and subsequent cyclization and aromatization reactions produces the characteristic polyketide-derived aromatic ring of the benzophenone intermediate. mdpi.comfrontiersin.org

The convergence of the shikimate and acetate pathways results in the formation of a key benzophenone intermediate. biologydiscussion.com The condensation of one molecule of benzoyl-CoA (from the phenylalanine-dependent route) with three molecules of malonyl-CoA, catalyzed by benzophenone synthase (BPS), yields 2,4,6-trihydroxybenzophenone. frontiersin.orgnih.gov This intermediate is then further hydroxylated to form 2,3′,4,6-tetrahydroxybenzophenone, which is considered the central precursor for the vast majority of plant-derived xanthones. mdpi.comfrontiersin.orgnih.gov

This benzophenone intermediate represents the direct precursor to the tricyclic xanthone core. The final step involves an intramolecular oxidative phenol (B47542) coupling reaction, where the freely rotating benzophenone molecule cyclizes to form the dibenzo-γ-pyrone ring system. mdpi.comsemanticscholar.org This critical cyclization is a regioselective process that leads to the formation of different trihydroxyxanthone isomers, which serve as the foundational scaffolds for further derivatization. frontiersin.orgnih.gov

Enzymatic Mechanisms in Xanthone Biogenesis Relevant to Trihydroxyxanthones

The formation and subsequent modification of the xanthone scaffold are controlled by specific classes of enzymes. Xanthone synthases are responsible for creating the core structure, while other enzymes like prenyltransferases and glycosyltransferases introduce further structural diversity.

The crucial cyclization of the 2,3′,4,6-tetrahydroxybenzophenone intermediate is catalyzed by specialized cytochrome P450 (CYP) enzymes known as xanthone synthases (XNS) or trihydroxyxanthone synthases (TXS). mdpi.comresearchgate.net Research in Hypericum species has identified two key bifunctional enzymes from the CYP81AA subfamily that not only catalyze the cyclization but also the preceding 3'-hydroxylation of 2,4,6-trihydroxybenzophenone. nih.govresearchgate.netacs.org

These enzymes exhibit different regioselectivity, leading to a major branching point in the pathway:

CYP81AA1 (1,3,7-Trihydroxyxanthone synthase): This enzyme directs the oxidative coupling para to the 3'-hydroxyl group of the benzophenone intermediate, resulting in the exclusive formation of 1,3,7-trihydroxyxanthone (1,3,7-THX). mdpi.comnih.govresearchgate.net

CYP81AA2 (1,3,5-Trihydroxyxanthone synthase): This paralog catalyzes the same initial hydroxylation but directs the cyclization ortho to the 3'-hydroxyl group, yielding 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) as the main product. mdpi.comnih.govresearchgate.net

These two trihydroxyxanthones, 1,3,5-THX and 1,3,7-THX, are the core precursors for a multitude of more complex xanthones found in plants. frontiersin.orgnih.gov Further modifications, such as hydroxylation, methylation, glycosylation, and prenylation, on these basic skeletons lead to the vast diversity of natural xanthones, including 1,3,6-trihydroxyxanthone. frontiersin.orgresearchgate.net For example, 1,3,5-THX can be hydroxylated to form 1,3,5,6-tetrahydroxyxanthone (B1664531) in species like Hypericum androsaemum. frontiersin.org

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| Benzophenone Synthase | BPS | Catalyzes the condensation of a starter CoA-ester with malonyl-CoA units to form a benzophenone. | Benzoyl-CoA + 3x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | frontiersin.orgnih.gov |

| 1,3,7-Trihydroxyxanthone Synthase (a cytochrome P450) | CYP81AA1 | Catalyzes 3'-hydroxylation and subsequent para-selective oxidative cyclization. | 2,3′,4,6-Tetrahydroxybenzophenone | 1,3,7-Trihydroxyxanthone | mdpi.comresearchgate.net |

| 1,3,5-Trihydroxyxanthone Synthase (a cytochrome P450) | CYP81AA2 | Catalyzes 3'-hydroxylation and subsequent ortho-selective oxidative cyclization. | 2,3′,4,6-Tetrahydroxybenzophenone | 1,3,5-Trihydroxyxanthone | mdpi.comresearchgate.net |

Once the core trihydroxyxanthone skeleton is formed, it can undergo extensive tailoring by other enzymes, significantly altering its properties.

Aromatic Prenyltransferases (aPTs): These enzymes catalyze the attachment of prenyl groups (derived from dimethylallyl diphosphate (B83284) or other isoprenoid precursors) to the xanthone scaffold. scilit.comresearchgate.net This prenylation step is crucial for the biosynthesis of many biologically active xanthones and is typically found in families like Clusiaceae and Hypericaceae. nih.gov The addition of lipophilic prenyl side chains can enhance the affinity of the molecule for biological membranes. scilit.com For instance, this compound can be used as a starting material in the laboratory synthesis of prenylated derivatives, such as 1-hydroxy-2-prenyl-3,6-diprenyloxyxanthone, mimicking the modifications that occur in nature. unram.ac.id

Glycosyltransferases (GTs): This large family of enzymes catalyzes the transfer of a sugar moiety from an activated donor (like UDP-glucose) to an acceptor molecule. mdpi.com Glycosylation is a common modification of xanthones, particularly in the Gentianaceae family. mdpi.com The attachment of sugar groups generally increases the water solubility of the compounds. Glycosylation can occur on a hydroxyl group (O-glycosylation) or directly on a carbon atom of the aromatic ring (C-glycosylation). nih.gov

Proposed Biosynthetic Routes Leading to this compound within Natural Contexts

The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate pathways. nih.gov The core of the xanthone structure is generally formed from a benzophenone intermediate, which undergoes intramolecular oxidative coupling to yield the characteristic tricyclic system. nih.govresearchgate.netresearchgate.net

In the established pathways for many plant-derived xanthones, two key precursors, 1,3,5-trihydroxyxanthone (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX), are formed through regioselective cyclization of 2,3′,4,6-tetrahydroxybenzophenone. nih.govscienceopen.comresearchgate.net These reactions are catalyzed by specific cytochrome P450 enzymes. nih.govscienceopen.comresearchgate.net

While a direct, fully elucidated biosynthetic pathway to this compound has not been definitively established, its formation is proposed to occur through modifications of these common xanthone precursors. One plausible route involves the hydroxylation of 1,3,5-trihydroxyxanthone at the C-6 position. This type of reaction is catalyzed by xanthone 6-hydroxylase, a cytochrome P450 monooxygenase that has been identified in cell cultures of Centaurium erythraea and Hypericum androsaemum. nih.gov This enzyme is known to hydroxylate both 1,3,5-THX and 1,3,7-THX at the C-6 position, leading to the formation of 1,3,5,6-tetrahydroxyxanthone and 1,3,6,7-tetrahydroxyxanthone, respectively. nih.govmdpi.com The subsequent removal of a hydroxyl group, for instance from the C-5 or C-7 position of these tetrahydroxylated intermediates, could theoretically yield this compound, although the specific enzymes for such a dehydroxylation step are not well-characterized in this context.

Another proposed pathway involves the demethylation of a methoxylated precursor. In fungi, for example, the compound 1,3,6-trihydroxy-8-methylxanthone (griseoxanthone C) is a known metabolite from Penicillium species. nih.gov The biosynthesis of this compound follows a polyketide pathway. nih.gov The structural similarity suggests that a demethylation reaction could potentially lead to a trihydroxyxanthone. Selective demethylation is a known reaction in the biosynthesis of other xanthones. researchgate.net For instance, the synthesis of 1,5,6-trihydroxy-3,7-dimethoxyxanthone (B161217) can involve selective demethylation of a more heavily methoxylated precursor.

Natural Occurrence of this compound and Related Compounds

This compound and its close structural relatives have been identified in a variety of natural sources, including higher plants and fungi. The family Clusiaceae (Guttiferae) is a particularly rich source of xanthones.

The table below details some of the natural sources of this compound and structurally similar compounds.

| Compound Name | Natural Source(s) | Family/Class |

| This compound | Iris florentina scribd.com | Iridaceae |

| 1,5,6-Trihydroxyxanthone | Symphonia globulifera scispace.comrsc.orgrsc.orgthieme-connect.com, Calophyllum inophyllum doc-developpement-durable.orgresearchgate.net | Clusiaceae |

| 1,3,5,6-Tetrahydroxyxanthone | Symphonia globulifera scispace.comrsc.orgrsc.org, Hypericum androsaemum nih.gov, Centaurium erythraea nih.gov | Clusiaceae, Hypericaceae, Gentianaceae |

| 1,3,6,7-Tetrahydroxyxanthone | Symphonia globulifera scispace.comrsc.orgrsc.org, Hypericum androsaemum mdpi.com, Garcinia mangostana mdpi.com | Clusiaceae, Hypericaceae, Clusiaceae |

| 1,5,6-Trihydroxy-3,7-dimethoxyxanthone | Allanblackia floribunda research-nexus.netnih.govprota4u.org | Clusiaceae |

| 1,3,6-Trihydroxy-8-methylxanthone (Griseoxanthone C) | Penicillium patulum nih.gov | Fungi (Ascomycota) |

| 2-C-β-D-glucopyranosyl-5-methoxy-1,3,6-trihydroxyxanthone | Iris florentina amu.edu.az | Iridaceae |

Structure Activity Relationship Sar Studies of 1,3,6 Trihydroxyxanthone and Its Analogues

Influence of Hydroxyl Group Positions (C-1, C-3, C-6) on Biological Activity

The number and position of hydroxyl (-OH) groups on the xanthone (B1684191) core are paramount in determining the biological activity of these compounds. Studies focusing on anticancer properties have demonstrated that the hydroxylation pattern significantly modulates cytotoxicity. The hydroxyl groups at positions C-1, C-3, and C-6, in particular, have been identified as key influencers of activity.

Research comparing various hydroxyxanthones against breast cancer (T47D) and liver cancer (HepG2) cell lines highlights the importance of the C-3 hydroxyl group. Compared to the parent xanthone structure, derivatives such as 3-hydroxyxanthone, 1,3-dihydroxyxanthone, 3,6-dihydroxyxanthone, and 1,3,6-trihydroxyxanthone show stronger anticancer activity, underscoring the crucial role of the -OH group at the 3-position. nih.govresearchgate.netnih.gov For instance, against the T47D cell line, 3-hydroxyxanthone was identified as the most potent among a series of tested hydroxyxanthones. researchgate.net

The presence of a hydroxyl group at C-1 is also significant. The 1-OH group can form an intramolecular hydrogen bond with the adjacent carbonyl group at C-9, which influences the molecule's planarity and electron distribution. gu.se While the addition of a single hydroxyl group at the 1-position increases anticancer activity compared to the unsubstituted xanthone, its effect can be modulated by other substitutions. nih.gov For example, 1,7-dihydroxyxanthone (IC50 = 13.2 μM) showed much stronger activity against HepG2 cells than 1-hydroxyxanthone (B191526) (IC50 = 43.2 μM) and 1,3-dihydroxyxanthone (IC50 = 71.4 μM). nih.gov

| Compound | IC50 (μM) vs. T47D Cells nih.gov | IC50 (μM) vs. HepG2 Cells nih.gov |

|---|---|---|

| Xanthone | 203.30 | 85.3 |

| 1-Hydroxyxanthone | 22.42 | 43.2 |

| 3-Hydroxyxanthone | 100.19 | 85.3 |

| 1,3-Dihydroxyxanthone | 66.58 | 71.4 |

| 3,6-Dihydroxyxanthone | 170.31 | Not Available |

| This compound | 121.84 | 45.9 |

Impact of Substituent Type and Position on the Xanthone Skeleton

Beyond hydroxylation, the biological activity of the this compound scaffold can be further modified by introducing other substituents, such as prenyl groups and halogens. The type of substituent and its specific location on the xanthone framework are critical for modulating potency and selectivity. researchgate.netmdpi.com

Effects of Prenyl Groups and Their Regiochemistry (e.g., C-2, C-4, C-8)

Prenylation, the attachment of isoprenoid moieties like prenyl or geranyl groups, is a common modification in natural xanthones and significantly impacts their biological profile. frontiersin.org These lipophilic groups can enhance the molecule's ability to interact with cellular membranes and protein targets. mdpi.com The position (regiochemistry) of the prenyl group is a determining factor for its effect on activity.

Structure-activity relationship studies indicate that C-2, C-4, and C-8 are common sites for prenylation. openaccesspub.org The introduction of prenyl groups at C-2 and C-8 on a this compound core, as seen in α-mangostin, is associated with a marked improvement in antibacterial and anticancer activities. openaccesspub.orgnih.gov In contrast, prenylation at the C-4 position has been suggested to sometimes diminish the anticancer activity. openaccesspub.org Research on bacterial neuraminidase inhibitors showed that even subtle changes in the prenyl group or its location could lead to dramatic differences in inhibitory potency. For example, a comparison between analogues revealed that a modification of the prenyl group on C-2 resulted in a threefold difference in inhibitory effect. mdpi.com

The introduction of a prenyl side chain onto an otherwise inactive 1-hydroxyxanthone at the C-2 position was found to confer moderate growth inhibitory activity against the MCF-7 breast cancer cell line, demonstrating the ability of prenylation to activate a scaffold. benthamscience.com

| Compound | Key Structural Features | Observed Biological Effect |

|---|---|---|

| α-Mangostin | This compound with prenyl groups at C-2 and C-8 | Potent antibacterial and anticancer activity openaccesspub.orgnih.gov |

| Garcinianone B | This compound with a geranyl group at C-8 | High antibacterial activity (MIC = 2 μg/mL) openaccesspub.org |

| Dihydrobrasixanthone B | Xanthone with prenylation at C-4 | Low in vitro anticancer activity, suggesting a diminishing effect of C-4 prenylation openaccesspub.org |

| 1-Hydroxy-2-prenylxanthone | 1-Hydroxyxanthone with a prenyl group at C-2 | Exhibited growth inhibitory activity against MCF-7 cells, unlike the inactive parent compound benthamscience.com |

Modifications with Halogen Substituents

The introduction of halogen atoms (e.g., chlorine, bromine) to the xanthone skeleton is a synthetic strategy used to modulate biological activity. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its interaction with biological targets. researchgate.net

For example, a chlorinated derivative of this compound, namely 4,5,7-trichloro-1,3,6-trihydroxyxanthone, was synthesized based on quantitative structure-activity relationship (QSAR) analyses. While some chlorinated hydroxyxanthones, such as 4-chloro-1,3-dihydroxyxanthone, were found to be inactive against certain cancer cell lines, this demonstrates that the interplay between halogenation and the existing hydroxylation pattern is complex and crucial for the resulting activity. frontiersin.org The presence of chlorine or bromine can often be identified by the characteristic isotopic pattern in mass spectrometry. researchgate.net Fully aromatic chlorinated xanthone polyketides, such as Lysolipins, represent a class of natural products where halogenation is a key structural feature for their antimicrobial bioactivity.

Role of Chroman-4-one Moieties

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds. researchgate.net It is structurally related to the xanthone nucleus, which can be described as a dibenzo-γ-pyrone, with the central ring of xanthone being a chromone (B188151) (1-benzopyran-4-one). The key difference between a chromone and a chroman-4-one is the saturation of the C2-C3 double bond in the latter.

While chroman-4-ones and chromones themselves exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects, specific SAR studies detailing the effects of incorporating a chroman-4-one moiety as a substituent onto the this compound skeleton are not extensively documented in the literature. gu.senih.gov However, given the established biological importance of the chroman-4-one framework, its integration into a xanthone structure represents a plausible strategy for creating hybrid molecules with novel or enhanced activities. The synthesis of xanthones can, in some cases, proceed from chromone precursors, highlighting the chemical relationship between these scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. frontiersin.org For xanthone derivatives, QSAR studies have been instrumental in identifying the key physicochemical and electronic properties that govern their anticancer effects, enabling the design of new analogues with predicted high potency.

Several QSAR models have been developed for hydroxyxanthones. A notable model for cytotoxic activity against WiDr cancer cells yielded the following equation: log 1/IC50 = -8.124 qC1 - 35.088 qC2 - 6.008 qC3 + 1.831 µ + 0.540 logP - 9.115

This equation indicates that the cytotoxic activity (expressed as log 1/IC50) is significantly influenced by:

Net atomic charges at positions C-1 (qC1), C-2 (qC2), and C-3 (qC3).

Dipole moment (µ) , which relates to the molecule's polarity.

LogP , a measure of the compound's lipophilicity or hydrophobicity.

Other QSAR studies on xanthone derivatives have identified additional descriptors as being critical for anticancer activity. These include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular volume, mass, and surface area. By analyzing these models, researchers can predict how specific substitutions will affect a compound's activity. For instance, QSAR models have been used to guide the design of new halogen-substituted hydroxyxanthones with predicted anticancer IC50 values in the nanomolar to low micromolar range. These predictive analytics help to prioritize the synthesis of the most promising candidates, streamlining the drug discovery process.

| Descriptor | Significance in Biological Activity |

|---|---|

| Atomic Net Charges (e.g., qC1, qC2, qC3) | Reflects the electronic environment of specific atoms, crucial for receptor binding and interaction. |

| LogP (Lipophilicity) | Influences the compound's ability to cross cell membranes and reach its target. |

| Dipole Moment (µ) | Relates to the overall polarity of the molecule, affecting its solubility and binding interactions. |

| HOMO/LUMO Energy | Describes the molecule's electron-donating and accepting capabilities, important for chemical reactivity and interactions. |

| Molecular Volume and Surface Area | Steric parameters that influence how well the molecule fits into a receptor's binding site. |

Investigation of Molecular Mechanisms and Pharmacological Targets of 1,3,6 Trihydroxyxanthone and Its Derivatives

Enzyme Inhibition Studies (e.g., Protein Tyrosine Kinases, Cyclooxygenase-2)

Xanthones have been identified as inhibitors of several key enzymes implicated in disease pathogenesis, including protein kinases and cyclooxygenases.

Protein Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Bromo-substituted derivatives of 1,3,6-trihydroxyxanthone have been synthesized and evaluated for their potential as protein tyrosine kinase (PTK) inhibitors. ikm.org.my These biological activities are influenced by the nature and position of substituents on the xanthone's tricyclic scaffold. ikm.org.my For instance, halogens like bromine are found in many cancer chemotherapy drugs and can increase the anticancer activity of a compound. ikm.org.my

In addition to PTKs, other kinases have been identified as potential targets. Computational studies predicted that certain novel xanthone (B1684191) derivatives target kinases such as Haspin, WEE2, and PIM3. nih.gov Furthermore, synthetic xanthones like 3,4-dihydroxyxanthone (B1238006) have demonstrated inhibitory effects on various isoforms of protein kinase C (PKC), suggesting that the xanthone structure is a promising scaffold for developing new, isoform-selective PKC inhibitors. nih.gov Another study on 1,3,6,7-tetrahydroxyxanthone derivatives, based on the natural product α-mangostin, identified them as inhibitors of phosphoglycerate mutase 1 (PGAM1), an important enzyme in the glycolysis pathway of cancer cells. sci-hub.boxnih.gov

Cyclooxygenase-2 (COX-2) Inhibition: The Cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation. A molecular docking study revealed that the derivative 3,4,6-trihydroxyxanthone interacts with Tyr355 and Arg120 amino acid residues of the COX-2 enzyme, showing a binding energy of -77.0 kcal/mol. mdpi.com In vitro, this compound was found to suppress the mRNA expression of COX-2 by 37%. mdpi.com Other research involving xanthone-hybrid molecules has also demonstrated significant anti-inflammatory activity through the inhibition of enzymes like COX-2. nih.gov

| Xanthone Derivative | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Bromo-substituted this compound | Protein Tyrosine Kinase (PTK) | Exhibits potential as a PTK inhibitor; activity confirmed via in vitro anticancer assays. | ikm.org.my |

| 3,4,6-Trihydroxyxanthone | Cyclooxygenase-2 (COX-2) | Suppresses COX-2 mRNA expression by 37%; interacts with Tyr355 and Arg120 residues. | mdpi.com |

| 1,3,6,7-Tetrahydroxyxanthone derivatives | Phosphoglycerate Mutase 1 (PGAM1) | Derivatives of α-mangostin show moderate PGAM1 inhibitory activity (e.g., γ-mangostin IC50 = 1.2 µM). | nih.gov |

| 3,4-Dihydroxyxanthone | Protein Kinase C (PKC) | Acts as a PKC inhibitor with selectivity towards different isoforms. | nih.gov |

Receptor Binding and Ligand-Target Interactions

The pharmacological activity of this compound derivatives is defined by their binding modes and interactions with target proteins. Molecular docking studies have elucidated these interactions at the atomic level.

For example, the molecular binding of a bromo-substituted this compound with protein tyrosine kinase (PDB: 1T46) revealed interactions with key amino acid residues, including Asp810, Cys809, Ile789, His790, and Leu644. ikm.org.my The stability of this ligand-protein complex is indicated by the cDOCKER interaction energy, which was found to be -30.82 kcal/mol. ikm.org.my

In the context of anti-inflammatory action, docking studies of xanthone derivatives with the COX-2 enzyme (PDB: 1CX2) identified interactions with residues such as Ala199, Thr206, Phe210, Gln289, and Tyr385. nih.gov Similarly, the binding of 1,3,6,7-tetrahydroxyxanthone derivatives to an allosteric site on the PGAM1 enzyme involves crucial hydrogen bonds formed by the hydroxyl groups at the C3 and C6 positions of the xanthone scaffold. sci-hub.box

These studies highlight how the specific arrangement of functional groups on the xanthone core dictates the binding affinity and selectivity towards biological targets.

| Derivative | Target Protein (PDB ID) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Bromo-substituted this compound | Protein Tyrosine Kinase (1T46) | Asp810, Cys809, Ile789, His790, Leu644 | ikm.org.my |

| Hybrid-xanthone derivatives | Cyclooxygenase-2 (1CX2) | Ala199, Thr206, Phe210, Gln289, Tyr385 | nih.gov |

| 1,3,6,7-Tetrahydroxyxanthone derivatives | Phosphoglycerate Mutase 1 (5Y2I) | Forms hydrogen bonds via hydroxyls at C3 and C6. | sci-hub.box |

| This compound | MRSA Phenthoate Synthase (2X3F) | His38, His35, Val177, Lys150, Met41 | researchgate.net |

Computational Chemistry Approaches: Molecular Docking and Dynamics Simulations

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for predicting and understanding the interactions between xanthone derivatives and their protein targets. frontiersin.orgdovepress.com These approaches provide insights into binding affinities, conformational stability, and the molecular basis of activity, guiding the rational design of new compounds. nih.govyu.edu.jo

Molecular Docking: Molecular docking is used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction. ikm.org.my For instance, a docking study of a bromo-substituted this compound with protein tyrosine kinase (PDB: 1T46) yielded a cDOCKER interaction energy of -30.82 kcal/mol. ikm.org.my In another study, various xanthone-pyrazole hybrids were docked against the COX-2 enzyme (PDB: 1CX2), revealing binding affinities ranging from -8.0 to -8.7 kcal/mol. nih.gov These computational predictions often correlate well with in vitro experimental results, validating the potential of the compounds as inhibitors. ikm.org.my

Molecular Dynamics (MD) Simulations: MD simulations offer a more dynamic view of the ligand-receptor complex, assessing its stability over time. mdpi.com For example, an MD simulation was performed on a complex of a chlorinated hydroxyxanthone derivative and the Platelet-Derived Growth Factor Receptor (PDGFR), a type of tyrosine kinase. The results showed high stability, with an average Root Mean Square Deviation (RMSD) of 0.37 ± 0.15 Å, and maintained hydrogen bonds with the Cys673 residue. nih.gov Such simulations are crucial for confirming the stability of interactions predicted by docking and for understanding the dynamic behavior of the complex. nih.govnih.gov

These computational strategies have been applied to a wide range of xanthone derivatives to explore their potential as anticancer, antimalarial, and anti-inflammatory agents. nih.govchula.ac.th

Modulation of Cellular Pathways and Signaling Cascades

Beyond direct enzyme or receptor inhibition, this compound and its derivatives exert their pharmacological effects by modulating complex intracellular signaling pathways. nih.govnih.govelsevierpure.com

One of the key pathways influenced by xanthones is the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.gov This pathway is a primary cellular defense mechanism against oxidative stress. Natural xanthones, including derivatives of mangosteen, have been shown to modulate the Nrf2/ARE pathway, which contributes to their antioxidant and cytoprotective effects. nih.govmdpi.com

Xanthones also impact major signaling cascades involved in cell survival, proliferation, and apoptosis. The well-known derivative α-mangostin has been found to modulate the PI3K/Akt and JNK signaling pathways. nih.govacs.org In studies of cisplatin-induced kidney injury, α-mangostin suppressed apoptosis by regulating members of the Bcl-2 family and inhibiting the JNK pathway. nih.govacs.org Furthermore, computational analysis of novel xanthone derivatives identified Mitogen-activated protein kinase 1 (MAPK1) as a central hub gene in their target network, suggesting a significant role in modulating the MAPK signaling cascade. frontiersin.org The ability of these compounds to influence multiple critical pathways underscores their potential as multi-targeted therapeutic agents.

Metabolic Pathways and Biotransformation of 1,3,6 Trihydroxyxanthone

Identification of Metabolites of Related Xanthones (e.g., Mangiferin (B1668620) Metabolites)

Mangiferin (2-C-β-D-glucopyranosyl-1,3,6,7-tetrahydroxyxanthone) is a C-glycosylxanthone that undergoes extensive metabolism in the body. Its metabolic profile provides a valuable framework for understanding the potential biotransformation of 1,3,6-trihydroxyxanthone. The initial and crucial step in mangiferin metabolism is the deglycosylation by intestinal microflora, which cleaves the C-glycosidic bond to release its aglycone, norathyriol (B23591) (1,3,6,7-tetrahydroxyxanthone). nih.govresearchgate.net

Following the formation of norathyriol, a series of phase I and phase II metabolic reactions occur. In vivo studies in rats have successfully isolated and identified several metabolites of mangiferin from urine. These include trihydroxyxanthones and tetrahydroxyxanthones, highlighting the key metabolic transformations that the xanthone (B1684191) core undergoes. nih.govnih.govacs.orgacs.org One of the identified metabolites is 1,3,7-trihydroxyxanthone, indicating that dehydroxylation is a possible metabolic route. nih.govresearchgate.net

Further biotransformation of these hydroxylated intermediates leads to a variety of conjugated metabolites. The primary metabolites of norathyriol found in rats include methylated, glucuronidated, sulfated, and glycosylated conjugates, demonstrating extensive phase II metabolism. researchgate.net This suggests that the hydroxyl groups of the xanthone scaffold are key sites for conjugation reactions.

A comprehensive analysis of mangiferin metabolites in rats has identified a wide array of compounds, resulting from deglucosylation, dehydroxylation, methylation, glucuronidation, and sulfation. nih.gov Among the detected metabolites were trihydroxyxanthones and dihydroxyxanthones, which can be further conjugated to form bis-glucuronidation and sulfation products. acs.org

Table 1: Identified Metabolites of Mangiferin and Norathyriol

| Precursor Compound | Metabolite | Type of Transformation |

| Mangiferin | Norathyriol | Deglycosylation |

| Mangiferin | 1,3,7-Trihydroxyxanthone | Deglycosylation, Dehydroxylation |

| Mangiferin | 1,3,6,7-Tetrahydroxyxanthone (Norathyriol) | Deglycosylation |

| Mangiferin | 1,3,6-Trihydroxy-7-methoxyxanthone | Deglycosylation, Methylation |

| Mangiferin | 1,7-Dihydroxyxanthone | Deglycosylation, Dehydroxylation |

| Norathyriol | Methylated norathyriol | Methylation |

| Norathyriol | Norathyriol glucuronide | Glucuronidation |

| Norathyriol | Norathyriol sulfate (B86663) | Sulfation |

| Norathyriol | Glycosylated norathyriol | Glycosylation |

Proposed Metabolic Routes and Biotransformation Products (e.g., Methoxyxanthones, Tetrahydroxyxanthones)

Based on the metabolic pathways of related xanthones, several metabolic routes can be proposed for this compound. These pathways primarily involve phase I and phase II biotransformation reactions.

Phase I Metabolism: The initial metabolic steps for this compound are likely to involve modifications of its hydroxyl groups.

Hydroxylation: Additional hydroxyl groups could be introduced to the xanthone core, leading to the formation of tetrahydroxyxanthones . For instance, hydroxylation at the 7-position would yield 1,3,6,7-tetrahydroxyxanthone (norathyriol). This reaction is plausible given that 1,3,6,7-tetrahydroxyxanthone has been identified as a metabolite of mangiferin. nih.gov

Methylation: One or more of the hydroxyl groups of this compound could be methylated to form methoxyxanthones . An example from mangiferin metabolism is the formation of 1,3,6-trihydroxy-7-methoxyxanthone. nih.gov This suggests that methylation is a relevant metabolic pathway for polyhydroxylated xanthones.

Phase II Metabolism: Following phase I reactions, or directly acting on the parent compound, phase II conjugation reactions would increase the water solubility of the metabolites, preparing them for excretion.

Glucuronidation: The hydroxyl groups of this compound and its phase I metabolites are prime sites for glucuronidation, where glucuronic acid is attached. This would result in the formation of glucuronide conjugates.

Sulfation: Similarly, sulfation of the hydroxyl groups would lead to the formation of sulfate conjugates.

Therefore, the anticipated biotransformation products of this compound in biological systems would include various hydroxylated, methylated, glucuronidated, and sulfated derivatives.

Enzymatic Biotransformation Processes in Biological Systems

The biotransformation of xanthones is mediated by a range of enzymes, primarily from the cytochrome P450 (CYP) superfamily and phase II conjugating enzymes.

Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for phase I oxidative metabolism. In the context of xanthone biosynthesis in plants, specific CYPs, such as xanthone 6-hydroxylase, are responsible for the hydroxylation of the xanthone scaffold. nih.gov While their primary role in this context is biosynthetic, it highlights the capability of CYPs to catalyze hydroxylation reactions on the xanthone ring. In mammalian systems, various CYP isoforms are known to be involved in the metabolism of xenobiotics, and it is highly probable that they play a role in the hydroxylation of xanthones like this compound.

UDP-Glucuronosyltransferases (UGTs): UGTs are a major family of phase II enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a substrate. nih.gov The hydroxyl groups on the xanthone nucleus make compounds like this compound excellent substrates for UGTs. Glucuronidation is a common metabolic pathway for polyphenolic compounds, leading to more water-soluble metabolites that can be readily eliminated.

Sulfotransferases (SULTs): SULTs are another key family of phase II enzymes that catalyze the sulfation of hydroxyl and amino groups. The hydroxyl groups of this compound are also susceptible to sulfation, which, similar to glucuronidation, increases the polarity of the molecule and facilitates its excretion.

Advanced Analytical Methodologies for Research on 1,3,6 Trihydroxyxanthone

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is indispensable for determining the molecular structure of 1,3,6-Trihydroxyxanthone. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and confirm its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. nih.govresearchgate.net It provides precise information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy : This technique identifies the number and types of hydrogen atoms (protons) in the molecule. For this compound, the ¹H-NMR spectrum displays signals corresponding to the aromatic protons on the xanthone (B1684191) core and the protons of the hydroxyl groups. semanticscholar.org The chemical shifts (δ) and coupling constants (J) of the aromatic protons reveal their substitution pattern on the two benzene (B151609) rings. A chelated hydroxyl group, typically at the C-1 position, is often observed as a distinct singlet at a downfield chemical shift (around δ 13.05 ppm). semanticscholar.org

¹³C-NMR Spectroscopy : This method provides information about the carbon skeleton. The spectrum of this compound shows 13 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, carbonyl, or attached to an oxygen atom). The carbonyl carbon (C-9) of the xanthone structure typically resonates at a significantly downfield position (around δ 179.1 ppm). semanticscholar.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1-OH | 13.05 (brs, 1H) | - |

| 2 | 6.16 (brs, 1H) | 98.0 |

| 3 | - | 165.2 |

| 4 | 6.34 (brs, 1H) | 94.0 |

| 4a | - | 157.5 |

| 5 | 7.96 (brs, 1H) | 102.1 |

| 6 | - | 164.3 |

| 7 | 6.81 (brs, 1H) | 114.1 |

| 8 | 6.88 (brs, 1H) | 127.2 |

| 8a | - | 112.3 |

| 9 | - | 179.1 |

| 9a | - | 101.7 |

| 10a | - | 157.4 |

| 3-OH | 11.04 (brs, 1H) | - |

| 6-OH | 10.96 (brs, 1H) | - |

Data sourced from Semantic Scholar. semanticscholar.org

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of this compound.

Mass Spectrometry (MS) : Standard MS provides the molecular weight of the compound. The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 244 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. mdpi.com For this compound, with a molecular formula of C₁₃H₈O₅, HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within a few parts per million). semanticscholar.org This is crucial for distinguishing it from other isomeric compounds.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₈O₅ |

| Molecular Weight | 244.20 g/mol |

| Calculated Exact Mass (HRMS) | 244.0372 |

| Found Exact Mass (HRMS) | 244.0370 |

Data sourced from PubChem and Semantic Scholar. semanticscholar.orgnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. These include broad absorptions for the hydroxyl (-OH) groups, a sharp, strong absorption for the conjugated carbonyl (C=O) group of the γ-pyrone ring, and several bands corresponding to C=C stretching within the aromatic rings and C-O stretching. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H stretch (hydroxyl) | 3600-3200 | Broad band, indicating hydrogen bonding |

| C-H stretch (aromatic) | 3100-3000 | Sharp, medium to weak bands |

| C=O stretch (carbonyl) | 1650-1610 | Strong, sharp band (conjugated ketone) |

| C=C stretch (aromatic) | 1600-1450 | Multiple medium to strong bands |

| C-O stretch | 1300-1200 | Strong band |

Ranges are based on typical values for the respective functional groups. vscht.cz

Chromatographic Methods for Analysis, Isolation, and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, such as plant extracts or synthetic reaction products, and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of xanthones. nih.govlcms.cz A reversed-phase HPLC method is typically employed for this compound. In this setup, the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase. nih.gov Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), which can identify the compound based on its characteristic retention time and UV absorption spectrum. This method can be validated for linearity, accuracy, and precision, making it suitable for quantitative analysis of this compound in various samples. nih.govresearchgate.net

Table 4: Typical HPLC Parameters for the Analysis of Xanthones

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Methanol (B129727)/Water or Acetonitrile/Water, often with an acid modifier (e.g., acetic acid, formic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis or Diode Array Detector (DAD) at a specific wavelength (e.g., 237 nm) |

| Temperature | Ambient or controlled (e.g., 25-35 °C) |

Parameters are based on common methods for xanthone analysis. nih.govlcms.cz

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times, higher resolution, and increased sensitivity. measurlabs.com When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally powerful tool for trace-level detection and quantification of this compound, especially in complex biological matrices. nih.govekb.eg

The UPLC system provides rapid and efficient separation of the target compound from interfering substances. nih.gov The separated compound then enters the mass spectrometer, where it is ionized. In MS/MS mode, a specific ion corresponding to this compound is selected and fragmented, producing a unique fragmentation pattern. This specific transition is monitored (Selected Reaction Monitoring or SRM), providing excellent selectivity and sensitivity for quantification, even in the presence of co-eluting impurities. measurlabs.commdpi.com This makes UPLC-MS/MS the method of choice for metabolic studies or for quantifying low levels of the compound in natural product extracts. nih.gov

Planar Chromatography Techniques (e.g., Thin-Layer Chromatography)

Planar chromatography, particularly Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC), serves as a versatile and widely used method for the analysis of this compound. sigmaaldrich.com These techniques are valued for their simplicity, speed, and the ability to process multiple samples simultaneously, making them ideal for screening, identification, and purity assessment of this compound. greyhoundchrom.comnih.gov

The separation in TLC is based on the principle of partitioning the analyte between a solid stationary phase, typically coated as a thin layer on a flat support (e.g., glass or aluminum), and a liquid mobile phase that moves up the plate via capillary action. researchgate.net For this compound, which is a polar compound due to its three hydroxyl groups, normal-phase and reversed-phase systems are commonly employed.

In normal-phase TLC , a polar stationary phase is used in conjunction with a less polar mobile phase. researchgate.net Silica (B1680970) gel is the most common stationary phase for the separation of xanthones. The choice of the mobile phase is critical for achieving good resolution. A mixture of non-polar and polar solvents is often required to effectively elute the compound. For instance, documented systems for the analysis of this compound on silica gel plates include chloroform-methanol (9:1, v/v) and benzene-ethyl acetate (B1210297) (4:1, v/v). The polarity of the mobile phase can be adjusted to optimize the retention factor (Rƒ) values, ensuring a clear separation from other components in a mixture.

In reversed-phase TLC (RP-TLC) , a non-polar stationary phase is used with a polar mobile phase. researchgate.net RP-18 plates, where the silica gel is chemically modified with octadecylsilyl groups, are a common choice. This mode of chromatography is advantageous for separating polar compounds. A mobile phase consisting of methanol and water (7:3, v/v) has been successfully used for the analysis of this compound on RP-18 plates.

Detection of this compound on the developed TLC plate can be achieved by observing the plate under ultraviolet (UV) light, typically at wavelengths of 254 nm or 366 nm, as xanthones are known to fluoresce or absorb UV light. Visualization can be further enhanced through post-chromatographic derivatization, where the plate is treated with a spray or dipping reagent that reacts with the compound to produce a colored spot.

| Parameter | Normal-Phase TLC | Reversed-Phase TLC |

| Stationary Phase | Silica Gel 60 F254 | RP-18 F254s |

| Mobile Phase Examples | Chloroform : Methanol (9:1) | Methanol : Water (7:3) |

| Benzene : Ethyl Acetate (4:1) | ||

| Principle | Polar stationary phase, non-polar mobile phase. Polar compounds are retained more strongly. | Non-polar stationary phase, polar mobile phase. Polar compounds elute faster. |

| Detection | UV light (254 nm / 366 nm), Derivatization Reagents | UV light (254 nm / 366 nm), Derivatization Reagents |

Strategies for Derivatization in Analytical Applications

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure but with properties that are more suitable for a specific analytical technique. merckmillipore.com For this compound, derivatization can be employed to enhance detectability, improve chromatographic behavior, and facilitate identification, particularly in techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The primary functional groups available for derivatization in this compound are its three phenolic hydroxyl (-OH) groups. These groups are polar and can undergo hydrogen bonding, which may lead to poor peak shape and thermal instability in GC analysis.

Post-Chromatographic Derivatization in TLC: This is a common strategy to enhance the visualization of separated spots on a TLC plate. merckmillipore.com After the chromatogram is developed and dried, it is sprayed with or dipped into a derivatization reagent. merckmillipore.com For phenolic compounds like xanthones, reagents such as Natural Products (NP) reagent (diphenylborinic acid aminoethyl ester) followed by polyethylene (B3416737) glycol (PEG) are often used. This can produce characteristic fluorescence under UV light, increasing the sensitivity and selectivity of detection. researchgate.net For example, in the HPTLC analysis of xanthones from mangosteen, spraying with NEU's reagent (a solution of diphenylboric acid aminoethylester in methanol) and PEG enhances visualization under UV 366 nm. researchgate.net

Derivatization for Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation. Derivatization is often necessary to convert the polar hydroxyl groups into less polar, more volatile, and more thermally stable functional groups. Silylation is the most common derivatization technique for compounds containing hydroxyl groups. gcms.cz

Silylation: This process replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS) are frequently used. sigmaaldrich.com The resulting TMS ether of this compound is significantly more volatile and less polar, allowing for its analysis by GC-MS.

Derivatization for High-Performance Liquid Chromatography (HPLC): While this compound can often be analyzed directly by HPLC with UV detection, derivatization can be used to enhance detection sensitivity and selectivity, especially when dealing with low concentrations or complex matrices. Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system.

UV/Visible Labeling: Reagents that introduce a chromophore with a high molar absorptivity can be used to increase the response in a UV-Vis detector.

Fluorescence Labeling: For highly sensitive detection, a fluorescent tag can be attached to the molecule. Reagents that react with hydroxyl groups to form fluorescent derivatives can be employed. This approach is particularly useful for trace analysis.

| Analytical Technique | Derivatization Strategy | Reagent Example(s) | Purpose |

| Thin-Layer Chromatography (TLC) | Post-chromatographic visualization | Natural Products (NP) Reagent & PEG, NEU's Reagent | Enhance detection (color/fluorescence) and selectivity. researchgate.netmerckmillipore.com |

| Gas Chromatography (GC) | Silylation | BSTFA, BSTFA + TMCS | Increase volatility and thermal stability, improve peak shape. sigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC) | Pre-column labeling | UV/Vis or Fluorescent tagging reagents | Enhance detector response and sensitivity for trace analysis. |

Emerging Research Directions and Interdisciplinary Applications of 1,3,6 Trihydroxyxanthone

Integration in Nanomaterial-Based Research for Advanced Formulations

The interaction between organic molecules and nanomaterials is a burgeoning area of research, aiming to create hybrid materials with enhanced properties. 1,3,6-Trihydroxyxanthone has been investigated for its potential to modify and functionalize nanomaterials, particularly graphene-based structures, for advanced applications.

Research has demonstrated a significant interaction between this compound (THX) and graphene nanoplatelets (GNP). researchgate.net The primary mechanism governing this interaction is π-π stacking, a non-covalent force that occurs between the aromatic rings of the xanthone (B1684191) and the basal plane of the graphene. researchgate.netnih.gov This interaction is crucial for the self-assembly of these hybrid nanostructures. nih.govrsc.org

Studies utilizing X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) have confirmed the successful interaction between THX and GNP. researchgate.net The data from these analyses indicate that the π-π stacking is a key channel for the association, leading to a stable composite material where the xanthone molecules are effectively adsorbed onto the graphene surface. researchgate.net This type of weak interaction is advantageous in drug delivery systems as it avoids complex chemical bonds that can hinder the timely release of a therapeutic agent. nih.gov

The functionalization of nanomaterial surfaces is critical for improving their compatibility with different environments. A key outcome of the interaction between this compound and graphene nanoplatelets is the transformation of the GNP surface. researchgate.net The adsorption of THX via π-π stacking renders the typically hydrophobic surface of the graphene nanoplatelets more polar and hydrophilic. researchgate.netugm.ac.id This change in surface chemistry enhances the solubility of the GNP-THX composite in aqueous media, a critical factor for potential biological applications. researchgate.net This surface modification demonstrates the potential of using this compound to tailor the physicochemical properties of nanomaterials for specific uses. researchgate.net

Applications in Synthetic Biology for Xanthone Production

Synthetic biology offers powerful tools for producing complex natural products in engineered microbial or cellular systems. While direct synthesis of this compound is a focus, it also plays a role as a foundational molecule in the biosynthesis of other xanthones. The xanthone biosynthetic pathway in plants typically begins with the shikimate pathway, leading to a key benzophenone (B1666685) intermediate. nih.govmdpi.com This intermediate undergoes cyclization to form core xanthone structures like 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.govmdpi.com

These core structures are the precursors to a vast array of more complex xanthone derivatives through subsequent enzymatic modifications such as hydroxylation, prenylation, and glycosylation. nih.gov For instance, 1,3,5-THX can be hydroxylated to form 1,3,5,6-tetrahydroxyxanthone (B1664531). nih.gov Similarly, this compound itself has been used as a key building block for the chemical synthesis of various prenylated xanthone derivatives, highlighting its value as a scaffold for creating new compounds. researchgate.net The elucidation of these pathways provides a roadmap for metabolic engineering and synthetic biology approaches to produce specific, high-value xanthones. nih.gov

Future Perspectives in Xanthone Scaffold Exploration

The 9H-xanthen-9-one core structure, known as the xanthone scaffold, is a privileged structure in medicinal chemistry due to its wide range of biological activities. nih.govnih.gov The versatility of this scaffold allows for the synthesis of a large number of derivatives with diverse properties. nih.gov Future exploration is focused on several key areas.

One promising direction is the synthesis of novel hybrid-xanthone molecules. nih.gov This involves combining the xanthone scaffold with other pharmacologically active heterocyclic frameworks, such as pyrazole (B372694) or triazole, to potentially enhance therapeutic effects. nih.gov Furthermore, the xanthone scaffold is considered a valuable pharmacophore for developing inhibitors of specific cellular targets, such as enzymes involved in drug resistance. nih.gov

Continued research into the synthesis of diverse hydroxyxanthone derivatives will provide a broader map of their structure-activity relationships. nih.gov As new synthetic methods are developed and our understanding of biosynthetic pathways deepens, the xanthone scaffold, including derivatives of this compound, will remain a focal point for the discovery and development of new functional molecules. nih.govnih.gov

Q & A

Q. What synthetic methods are effective for producing 1,3,6-Trihydroxyxanthone, and how do reaction conditions influence yield?

Answer: Microwave-assisted synthesis using Lewis acids like TiCl₄ or SnCl₂ achieves yields of 76–81% for this compound (1e) under optimized conditions (50-second reaction time). SnCl₂ generally provides higher yields (81%) compared to TiCl₄ (76%), likely due to its stronger Lewis acidity facilitating cyclization . For reproducibility, ensure precise temperature control and reagent stoichiometry.

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

Answer: Structural confirmation requires a combination of:

Q. What in vitro biological activities have been reported for this compound?

Answer: this compound exhibits:

- Anticancer activity: IC₅₀ values of 0.982 mM (HeLa), 1.178 mM (WiDr), and >2 mM (Vero), indicating selective cytotoxicity against cancer cells .

- Antioxidant potential: Enhanced by hydroxyl group positioning, which improves free radical scavenging compared to methoxy-substituted analogs .

Standardize assays (e.g., MTT for cytotoxicity, DPPH for antioxidants) and include positive controls like doxorubicin .

Q. How should this compound be stored to maintain stability?

Answer:

- Powder: Store at -20°C in desiccated conditions for up to 3 years.

- Solutions: Use DMSO or ethanol, aliquot into sealed vials, and store at -80°C for ≤6 months. Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound, and what are common pitfalls?

Answer:

- Optimization: Screen alternative catalysts (e.g., AlCl₃) and solvent systems (e.g., dichloromethane vs. toluene) to improve cyclization efficiency.

- Pitfalls: Incomplete purification may co-elute with byproducts like 1,3,7-Trihydroxyxanthone. Use preparative HPLC with C18 columns for separation .

- Validation: Cross-check yields with kinetic studies (e.g., time-resolved microwave synthesis) to identify rate-limiting steps .

Q. How do contradictory IC₅₀ values for this compound across studies arise, and how should they be addressed?

Answer: Discrepancies may stem from:

- Cell line heterogeneity: WiDr (colorectal) vs. HeLa (cervical) genetic backgrounds .

- Assay conditions: Variability in serum concentration or incubation time.

- Solution stability: Degradation in aqueous buffers over time .

Mitigate by standardizing protocols (e.g., ATCC cell lines, 48-hour exposure) and validating compound stability via LC-MS pre/post-assay .

Q. What enzymatic modifications (e.g., prenylation) are feasible for this compound, and how do they alter bioactivity?

Answer: AstPT catalyzes O-prenylation at hydroxyl positions using DMAPP/GPP donors, enhancing lipophilicity and membrane permeability. For example:

- C-6 prenylation: Increases anticancer potency by improving cellular uptake .

Screen prenyltransferases (e.g., CloPT from Aspergillus) and analyze products via HR-EI-MS and NMR .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Answer: Key SAR insights:

- Hydroxyl groups at C-1, C-3, and C-6: Essential for hydrogen bonding with molecular targets (e.g., topoisomerase II).

- Methoxy substitutions: Reduce antioxidant activity but may enhance metabolic stability .

Use computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. What strategies integrate in vitro and in silico data to elucidate the mechanism of action of this compound?

Answer:

- Molecular dynamics simulations: Model interactions with apoptosis regulators (e.g., Bcl-2) using PubChem CID structures.

- miRNA profiling: Link miR-218 activation (e.g., via qPCR) to Bmi-1 suppression, as seen in related xanthones .

Validate predictions with CRISPR knockouts or siRNA silencing in relevant cell models .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.